![molecular formula C18H17N3O2 B2842095 N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine CAS No. 1203284-63-2](/img/structure/B2842095.png)
N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine, also known as DPA-714, is a pyrimidine-based molecule that has been widely studied for its potential applications in scientific research. DPA-714 is a selective ligand for the translocator protein (TSPO), a mitochondrial membrane protein that has been implicated in a variety of physiological and pathological processes.
Scientific Research Applications
- Application : Researchers have synthesized novel N-(2,4-dimethoxyphenyl) dithiolopyrrolone derivatives that inhibit bacterial RNA polymerase (RNAP). These compounds exhibit potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Notably, compound 7b demonstrates antibacterial efficacy against clinical isolates of MRSA, VRSA, RRSA, and MPRSP .
- Application : N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea has been studied for its therapeutic potential in cancer treatment. It inhibits cancer cell growth by targeting specific pathways.
- Application : A novel taste-enhancing compound, N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide (DE) , has been synthesized. DE enhances taste perception and could be used in food products .
Antibacterial Agents
Cancer Research
Taste-Enhancing Compound
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine interacts with the switch region of the bacterial RNAP . This interaction inhibits the activity of RNAP, thereby disrupting the synthesis of RNAs in bacteria .
Biochemical Pathways
The inhibition of RNAP affects the transcription process in bacteria, leading to a disruption in protein synthesis . This disruption can lead to the death of the bacteria, providing the compound with its antimicrobial activity .
Pharmacokinetics
Similar compounds have been shown to display potent antimicrobial activity against various bacteria, suggesting that they may have good bioavailability .
Result of Action
The result of the action of N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine is the inhibition of bacterial growth . By inhibiting RNAP, the compound prevents the bacteria from synthesizing essential proteins, leading to their death .
Action Environment
The action of N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . .
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-14-8-9-15(17(10-14)23-2)21-18-11-16(19-12-20-18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQWGJHYZIXMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.